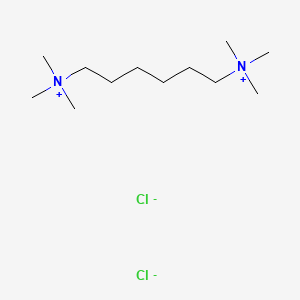

Hexamethylenebis(trimethylammonium) chloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

60-25-3 |

|---|---|

Molecular Formula |

C12H30ClN2+ |

Molecular Weight |

237.83 g/mol |

IUPAC Name |

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium chloride |

InChI |

InChI=1S/C12H30N2.ClH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1 |

InChI Key |

PDHQYSISHJHEKV-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-] |

Other CAS No. |

60-25-3 |

physical_description |

Other Solid; Liquid |

Related CAS |

60-26-4 (Parent) |

Synonyms |

Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |

Origin of Product |

United States |

Foundational & Exploratory

A Pharmacological and Physicochemical Comparison of Hexamethonium Chloride and Hexamethonium Bromide: An In-Depth Technical Guide

Executive Summary

Hexamethonium, a bis-quaternary ammonium compound, stands as a prototypical ganglionic blocking agent, pivotal in both historical antihypertensive therapy and contemporary autonomic research.[1][2][3][4] It is commercially available as two primary salts: hexamethonium chloride and hexamethonium bromide. The core pharmacological activity of antagonizing neuronal nicotinic acetylcholine receptors (nAChRs) resides in the hexamethonium cation itself.[5] Consequently, the acute pharmacodynamic effects of both salts are essentially identical. This guide elucidates that the substantive differences between hexamethonium chloride and hexamethonium bromide are not pharmacological but rather physicochemical and toxicological. The choice of salt carries significant implications for experimental design, particularly concerning solubility for formulation and the potential for cumulative toxicity from the bromide counter-ion in chronic studies. This document provides a detailed comparative analysis, step-by-step experimental protocols for evaluating ganglionic blockade, and the scientific rationale underpinning these methodologies to guide researchers in making an informed selection.

Part 1: The Active Moiety: The Hexamethonium Cation and its Mechanism of Action

The pharmacological effects of any hexamethonium salt are dictated by the dicationic hexamethonium molecule, N,N,N,N',N',N'-hexamethylhexane-1,6-diaminium. Its structure as a bis-quaternary ammonium compound is central to its mechanism of action and pharmacokinetic profile.

Mechanism of Action at the Ganglionic Synapse

Hexamethonium is a non-depolarizing ganglionic blocker that acts as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia.[5][6] Unlike competitive antagonists that vie with acetylcholine (ACh) for the receptor binding site, hexamethonium exerts its effect primarily through open-channel blockade.[5]

The causal chain of its action is as follows:

-

A preganglionic neuron releases ACh into the synaptic cleft.

-

ACh binds to the nAChRs on the postganglionic neuron, causing the receptor's intrinsic ion channel to open.

-

Hexamethonium, present in the synapse, then enters and physically occludes the open ion pore.

-

This blockade prevents the influx of Na+ and Ca2+ ions, thereby inhibiting the depolarization of the postganglionic neuron and blocking the transmission of the nerve impulse.

This non-selective blockade affects both the sympathetic and parasympathetic nervous systems.[2][5] It is crucial to note that hexamethonium has minimal to no effect on muscarinic acetylcholine receptors on target organs or the nicotinic receptors at the skeletal neuromuscular junction, granting it relative selectivity for autonomic ganglia.[5]

Caption: Mechanism of Hexamethonium's non-competitive antagonism at the nAChR.

Pharmacodynamic & Pharmacokinetic Profile

The non-selective blockade of autonomic ganglia results in a wide array of physiological effects, predictable by understanding the predominant autonomic tone of a given organ.

-

Cardiovascular: The predominant sympathetic tone in arterioles is blocked, leading to vasodilation and a drop in blood pressure.[2] This effect historically underpinned its use as an antihypertensive agent.[7][8]

-

Gastrointestinal & Urinary: Blockade of the dominant parasympathetic tone leads to reduced GI motility, constipation, and urinary retention.[2][9][10]

-

Other Effects: Include dry mouth, blurred vision (cycloplegia), and inability to thermoregulate.[2]

The pharmacokinetic profile is characterized by its chemical nature:

-

Absorption: As a charged, hydrophilic molecule, it is poorly absorbed from the gastrointestinal tract.[1][4][9]

-

Distribution: It does not readily cross the blood-brain barrier at therapeutic doses.[1][4][9][11] For the bromide salt, the volume of distribution is approximately 0.23 L/kg.[9]

-

Metabolism & Excretion: Hexamethonium undergoes minimal metabolism and is primarily excreted unchanged by the kidneys.[9] The elimination half-life is short, reported to be around 10 minutes for the bromide salt, with a duration of action of about 2 hours.[9]

Part 2: Comparative Analysis of Hexamethonium Chloride vs. Bromide

While pharmacodynamically interchangeable in acute settings, the two salts possess distinct physicochemical and toxicological properties that are critical for experimental design and interpretation.

Physicochemical Properties

The choice of salt can impact the preparation of stock solutions and the molar calculations for dosing. The bromide salt is significantly heavier than the chloride salt, a crucial consideration for preparing solutions of a specific molarity.

| Property | Hexamethonium Chloride | Hexamethonium Bromide |

| Molecular Formula | C₁₂H₃₀Cl₂N₂[12][13] | C₁₂H₃₀Br₂N₂[14][15] |

| Molecular Weight | ~273.3 g/mol [1][12] | ~362.2 g/mol [14][15] |

| CAS Number | 60-25-3[11][12] | 55-97-0[14] |

| Appearance | White, crystalline, hygroscopic powder[1][11] | White to off-white crystalline solid[14][16] |

| Solubility (Water) | Very soluble; 100 mg/mL[11][12] | Highly soluble; ≥100 mg/mL[6] |

| Solubility (Other) | Soluble in ethanol[12] | Soluble in ethanol (~33 mg/ml), DMSO (~16 mg/ml)[14][17] |

Toxicological Profile of the Counter-Ions: The Critical Difference

The most significant divergence between the two salts lies in the long-term toxicology of their respective anions. This is of paramount importance for researchers conducting chronic or repeated-dosing studies.

-

Chloride (Cl⁻): Chloride is the most abundant extracellular anion in the body and is essential for maintaining osmotic pressure, acid-base balance, and neuronal activity. It is not associated with toxicity under normal physiological conditions.

-

Bromide (Br⁻): The bromide ion is not an essential element and has a distinct toxicological profile. It can substitute for chloride in the body's transport systems, particularly in the kidneys, where it is preferentially reabsorbed over chloride.[18] This leads to a very long biological half-life of 9-12 days.[18][19]

-

Bromism: Chronic administration or high-dose exposure can lead to bromide accumulation and a toxic syndrome known as "bromism."[18][20] Symptoms are primarily neurological and can include lethargy, depression, impaired memory, confusion, and psychosis.[18][19]

-

Analytical Interference: High serum bromide levels can interfere with common laboratory assays for chloride, leading to a factitiously elevated chloride reading (pseudohyperchloremia) and a negative anion gap.[21]

-

Expert Insight: For acute, short-term in vivo or in vitro experiments, the choice between chloride and bromide is inconsequential from a pharmacological and toxicological standpoint. However, for any study involving repeated dosing over several days or weeks, the potential for bromide accumulation is a significant confounding variable. Therefore, hexamethonium chloride is the scientifically prudent choice for all chronic studies to avoid the risk of bromism and its associated neurological side effects.

Part 3: Experimental Protocols and Methodologies

The following protocols provide a validated framework for assessing the ganglionic blocking activity of hexamethonium salts. The causality behind key steps is explained to enhance experimental integrity.

Protocol 1: In Vitro Assessment of nAChR Antagonism in Xenopus Oocytes

This protocol allows for the precise quantification of hexamethonium's potency (IC₅₀) at specific nAChR subtypes.

Causality: Xenopus oocytes are used because they are large, robust cells that lack native nAChRs but can be induced to express specific receptor subtypes by injecting cRNA.[17] This allows for the study of drug effects on a homogenous receptor population. Two-electrode voltage clamp (TEVC) is the gold standard for measuring the flow of ions through these expressed channels in response to agonists.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the subunits of the desired neuronal nAChR (e.g., α3 and β4).

-

Incubation: Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.

-

TEVC Setup: Place a single oocyte in a recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential of -70 mV.

-

Control Response: Perfuse the oocyte with a standard concentration of acetylcholine (e.g., 100 µM) to elicit a control inward current.

-

Hexamethonium Application: After washout, pre-incubate the oocyte with a specific concentration of hexamethonium (chloride or bromide salt) for 2-3 minutes.

-

Inhibition Measurement: Co-apply acetylcholine and the same concentration of hexamethonium. Record the inhibited current.

-

Dose-Response Curve: Repeat steps 5-7 with a range of hexamethonium concentrations (e.g., 10 nM to 1 mM).

-

Data Analysis: Plot the percentage inhibition against the logarithm of the hexamethonium concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value.

Caption: Workflow for in vitro assessment of hexamethonium potency using TEVC.

Protocol 2: In Vivo Assessment of Ganglionic Blockade in Conscious Rats

This protocol measures the direct physiological consequence of autonomic blockade—hypotension.

Causality: Measuring mean arterial pressure (MAP) and heart rate (HR) provides a direct, integrated readout of the drug's effect on the autonomic nervous system.[17] Using conscious, freely moving animals is critical to avoid the confounding hypotensive and autonomic-modulating effects of general anesthetics.[22]

Methodology:

-

Surgical Instrumentation: Under anesthesia, implant sterile catheters into the femoral artery (for blood pressure monitoring) and femoral vein (for drug administration). Exteriorize the catheters at the nape of the neck.

-

Recovery: Allow the animal to recover fully from surgery for at least 24-48 hours.

-

Acclimatization: Place the conscious, unrestrained rat in a quiet experimental chamber and connect the arterial catheter to a pressure transducer. Allow the animal to acclimatize for at least 30 minutes until MAP and HR are stable.

-

Baseline Recording: Record stable baseline MAP and HR for 10-15 minutes.

-

Drug Administration: Administer a bolus intravenous (IV) dose of hexamethonium chloride or bromide (e.g., 20-40 mg/kg) via the venous catheter.[17][22]

-

Post-Dose Monitoring: Continuously record MAP and HR for at least 60-90 minutes to observe the peak depressor response and the duration of action.

-

Data Analysis: Quantify the change in MAP and HR from baseline. The peak depressor response is a reliable measure of neurogenic pressor activity.[22]

Caption: Workflow for in vivo assessment of ganglionic blockade in conscious rats.

Part 4: Conclusion

The selection between hexamethonium chloride and hexamethonium bromide is not a matter of pharmacological preference but of experimental context and scientific rigor. The active hexamethonium cation dictates the mechanism of action and acute physiological effects, which are identical for both salts. The key differentiators are:

-

Physicochemical Properties: The difference in molecular weight must be accounted for when preparing molar solutions.

-

Toxicology: The bromide anion's long half-life and potential for cumulative toxicity (bromism) present a significant confounding factor in chronic studies.

For acute experiments, either salt is appropriate, with the choice often dictated by availability and cost. For any research involving repeated administration, hexamethonium chloride is the superior and more scientifically sound choice to ensure that observed long-term effects are attributable to ganglionic blockade and not the insidious onset of bromide toxicity.

References

-

Hexamethonium. Wikipedia. [Link]

-

Hexamethonium bromide. Deranged Physiology. [Link]

-

Hexamethonium chloride. MP Biomedicals. [Link]

-

Adams DJ, Bevan S, Terrar DA. Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle. The Journal of Physiology. [Link]

-

Sympathoplegic Ganglion blockers: CVS Pharmcology. YouTube. [Link]

-

O'Donnell CP, Printz MP. Use of ganglionic blockers to assess neurogenic pressor activity in conscious rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

-

Malbert CH, Ruckebusch Y. Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep. Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

Grob D, Scarborough WR, Kattus AA Jr, Langford HG. Experimental and Clinical Evaluation in Man of Hexamethonium (C6), A New Ganglionic Blocking Agent. Circulation. [Link]

-

BROMIDES. AccessMedicine. [Link]

-

PUESTOW, CHARLES B.; SCHWARTZ, MAURICE. Gastrointestinal Roentgen Findings Due to Untoward Effects of Hexamethonium. Radiology. [Link]

-

Ganglionic Blockers. USMLE Strike. [Link]

-

THE USE OF HEXAMETHONIUM IN ARTERIAL HYPERTENSION. California Medicine. [Link]

-

Ganglionic Blockers. University of Wisconsin-Madison. [Link]

-

Which is more toxic Br or Cl gas and why? Reddit. [Link]

-

Ganglionic Blockers - Pharmacology. Medbullets Step 1. [Link]

-

Bromide. Wikipedia. [Link]

-

Properties and Reactions of Decamethonium Iodide and Hexamethonium Bromide. Journal of Pharmacy and Pharmacology. [Link]

-

Unexplained Bromide Toxicity Presenting as Hyperchloremia and a Negative Anion Gap. Cureus. [Link]

-

Hexamethonium Bromide. Millipore Sigma. [Link]

-

Hexamethonium Bromide. Inxight Drugs. [Link]

-

Hexamethonium. British Journal of Clinical Pharmacology. [Link]

-

Hexamethonium – Knowledge and References. Taylor & Francis. [Link]

-

Hexamethonium. PubChem. [Link]

-

Effects of hexamethonium on normal individuals in relation to its concentration in the plasma. SciSpace. [Link]

-

Hexamethonium Chloride. PubChem. [Link]

-

hexamethonium. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Ganglionic Blockers | 100% Best Explanation by USMLE Strike [usmlestrike.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Hexamethonium | C12H30N2+2 | CID 3604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hexamethonium - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. m.youtube.com [m.youtube.com]

- 8. THE USE OF HEXAMETHONIUM IN ARTERIAL HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. pubs.rsna.org [pubs.rsna.org]

- 11. HEXAMETHONIUM CHLORIDE CAS#: 60-25-3 [m.chemicalbook.com]

- 12. mpbio.com [mpbio.com]

- 13. Hexamethonium Chloride | C12H30Cl2N2 | CID 93550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Hexamethonium bromide, nicotinic receptor blocker (CAS 55-97-0) | Abcam [abcam.com]

- 16. Hexamethonium bromide - CAS-Number 55-97-0 - Order from Chemodex [chemodex.com]

- 17. caymanchem.com [caymanchem.com]

- 18. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 19. Bromide - Wikipedia [en.wikipedia.org]

- 20. reddit.com [reddit.com]

- 21. Unexplained Bromide Toxicity Presenting as Hyperchloremia and a Negative Anion Gap - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Use of ganglionic blockers to assess neurogenic pressor activity in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Non-depolarizing ganglionic blocker Hexamethonium C6 chemical properties

An In-depth Technical Guide to the Chemical Properties of Hexamethonium (C6)

Introduction

Hexamethonium (C6) is a synthetic bis-quaternary ammonium compound that holds a significant place in the history of pharmacology. It is recognized as the prototypical non-depolarizing ganglionic blocker, exerting its effects by antagonizing nicotinic acetylcholine receptors (nAChRs) within autonomic ganglia.[1] This action interrupts neurotransmission in both the sympathetic and parasympathetic nervous systems.[1] Discovered in the late 1940s, Hexamethonium was among the first effective oral antihypertensive agents, though its clinical use has been largely superseded by more selective drugs with fewer side effects.[2][3] Today, it remains an invaluable tool in scientific research for investigating autonomic function and nicotinic receptor pharmacology.[3]

This guide provides a comprehensive overview of the core chemical properties of Hexamethonium, its mechanism of action, structure-activity relationships, and standard analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Hexamethonium is structurally defined by two quaternary ammonium groups separated by a six-carbon aliphatic chain. This structure is fundamental to its biological activity. The positive charges on the nitrogen atoms are permanent, making it a cationic molecule at all physiological pH levels.

-

IUPAC Name : N,N,N,N',N',N'-hexamethylhexane-1,6-diaminium[1]

-

Other Names : Hexonium, Hexanium[3]

-

CAS Number : 60-26-4 (Hexamethonium cation)[1]

-

Canonical SMILES : C(C)CCCCCC(C)C[4]

-

InChI Key : VZJFGSRCJCXDSG-UHFFFAOYSA-N[1]

Caption: 2D chemical structure of the Hexamethonium (C6) dication.

Physicochemical Properties

The physicochemical properties of Hexamethonium dictate its absorption, distribution, metabolism, and excretion (ADME) profile. As a charged molecule, it is highly polar, which limits its ability to cross lipid membranes, including the blood-brain barrier.[3][5] It is typically supplied as a salt, most commonly bromide or chloride, which are white, crystalline, and often hygroscopic solids.[6][7][8]

| Property | Value | Source |

| Molar Mass (Cation) | 202.39 g/mol | [1][9] |

| Molar Mass (Dibromide) | 362.19 g/mol | [4][10] |

| Molar Mass (Dichloride) | 273.29 g/mol | [11] |

| Melting Point (Chloride) | 289-292 °C (decomposes) | [8] |

| Water Solubility | Highly soluble | [5] |

| (Bromide: 30 mg/mL to 100 mM) | [4][7] | |

| (Chloride: Very soluble) | [8] | |

| Organic Solvent Solubility | Ethanol: ~33 mg/mL (Bromide) | [6] |

| DMSO: ~16 mg/mL (Bromide) | [6] | |

| pKa | High (permanently charged) | [5] |

| LogP (CLOGP) | -9.09 | [9] |

Synthesis and Formulation

Hexamethonium is a synthetic compound produced through chemical synthesis. The process typically involves the reaction of 1,6-dihalohexane with trimethylamine. Due to its dicationic nature, it is formulated as a salt with counter-ions like bromide (C₁₂H₃₀Br₂N₂) or chloride (C₁₂H₃₀Cl₂N₂).[6][11] These salt forms are stable, crystalline solids suitable for laboratory use and, historically, for administration.[6][12] When preparing solutions, it is crucial to use an inert gas and consider that aqueous solutions are not recommended for storage beyond one day.[6]

Mechanism of Action: Non-Depolarizing Ganglionic Blockade

Hexamethonium functions as a non-depolarizing, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia of both the sympathetic and parasympathetic nervous systems.[1][7][13]

Causality of Blockade: Unlike competitive antagonists that bind directly to the acetylcholine binding site, Hexamethonium's primary mechanism is to block the open ion pore of the nAChR channel.[1] This physically obstructs the influx of sodium and potassium ions that would normally occur upon acetylcholine binding, thereby preventing the depolarization of the postganglionic neuron and inhibiting neurotransmission. This mode of action is often referred to as an "open-channel blockade." Hexamethonium shows selectivity for ganglionic (e.g., α3-containing) nAChRs over those at the neuromuscular junction.[1][4]

Caption: Hexamethonium blocks the nAChR ion channel in autonomic ganglia.

Structure-Activity Relationship (SAR)

The biological activity of the "methonium" series of compounds is critically dependent on the length of the aliphatic chain separating the two quaternary ammonium heads.

-

The "C6" Chain : Systematic studies revealed that a six-carbon chain provides optimal potency for blocking ganglionic nAChRs while minimizing effects at the neuromuscular junction (which are more potently blocked by the ten-carbon analog, Decamethonium). This highlights the specific spatial requirements of the ganglionic nAChR pore.

-

Quaternary Ammonium Groups : The two positively charged trimethylammonium groups are essential for activity. They interact with negatively charged residues within the ion channel pore, effectively anchoring the molecule in its blocking position. The permanent charge ensures high polarity, preventing passage across the blood-brain barrier and concentrating its action in the peripheral nervous system.

Analytical Methodologies

The quantification and analysis of Hexamethonium in biological fluids or pharmaceutical preparations typically rely on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a standard method.

Protocol: HPLC-Based Quantification of Hexamethonium

This protocol provides a self-validating framework for the analysis of Hexamethonium. The inclusion of an internal standard and quality control samples ensures the accuracy and reproducibility of the results.

-

Sample Preparation:

-

Objective: To extract Hexamethonium from the sample matrix (e.g., plasma, urine) and remove interfering substances.

-

Procedure:

-

Pipette 100 µL of the sample into a microcentrifuge tube.

-

Add 20 µL of an internal standard (IS) solution (e.g., a structural analog like heptamethonium). The IS corrects for variability during sample processing and injection.

-

Add 300 µL of a protein precipitation solvent (e.g., acetonitrile). This denatures and precipitates proteins, which would otherwise foul the HPLC column.

-

Vortex for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

-

-

-

Chromatographic Conditions:

-

Objective: To achieve chromatographic separation of Hexamethonium from the IS and other matrix components.

-

Parameters:

-

HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for highly polar compounds like Hexamethonium.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C. Maintaining a constant temperature ensures reproducible retention times.

-

Injection Volume: 5 µL.

-

-

-

Detection:

-

Objective: To detect and quantify the separated compounds.

-

Method: Mass Spectrometry (MS) is the gold standard for sensitivity and selectivity.

-

Detector: A triple quadrupole mass spectrometer (MS/MS).

-

Ionization Mode: Electrospray Ionization, positive mode (ESI+), suitable for permanently charged cations.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

-

-

-

Data Analysis and Validation:

-

Objective: To calculate the concentration of Hexamethonium in the original sample.

-

Procedure:

-

Construct a calibration curve by analyzing standard samples of known Hexamethonium concentrations.

-

Plot the peak area ratio (Hexamethonium/IS) against the nominal concentration.

-

Perform a linear regression analysis to determine the relationship.

-

Calculate the concentration of Hexamethonium in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Analyze quality control (QC) samples at low, medium, and high concentrations to validate the accuracy and precision of the analytical run.

-

-

Caption: Standard workflow for Hexamethonium analysis using HPLC-MS/MS.

References

-

Hexamethonium - Wikipedia. [Link]

-

Hexamethonium bromide - Deranged Physiology. [Link]

-

Hexamethonium - Grokipedia. [Link]

-

Hexamethonium | C12H30N2+2 | CID 3604 - PubChem. [Link]

-

Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed. [Link]

-

Sympathoplegic Ganglion blockers: CVS Pharmcology - YouTube. [Link]

-

Hexamethonium | C12H30N2+2 | CID 3604 - PubChem - NIH. [Link]

-

Hexamethonium Bromide | C12H30Br2N2 | CID 5938 - PubChem. [Link]

-

hexamethonium - Drug Central. [Link]

Sources

- 1. Hexamethonium - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Hexamethonium | C12H30N2+2 | CID 3604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexamethonium bromide, nicotinic receptor blocker (CAS 55-97-0) | Abcam [abcam.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Hexamethonium bromide - CAS-Number 55-97-0 - Order from Chemodex [chemodex.com]

- 8. echemi.com [echemi.com]

- 9. hexamethonium [drugcentral.org]

- 10. Hexamethonium Bromide | C12H30Br2N2 | CID 5938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Hexamethonium Bromide Hydrate - LKT Labs [lktlabs.com]

- 13. medchemexpress.com [medchemexpress.com]

Hexamethonium chloride CAS 60-25-3 safety data sheet SDS

Risk Management & Experimental Application Profile

Executive Summary & Molecular Profile

Hexamethonium chloride is a bis-quaternary ammonium compound historically utilized as a ganglionic blocking agent. While largely replaced in clinical settings, it remains a critical research tool for isolating autonomic nervous system function. Unlike standard Safety Data Sheets (SDS) which often classify it generically based on oral toxicity, this guide addresses its high potency in parenteral research applications.

Chemical Identity & Physical Properties

| Property | Specification |

| CAS Number | 60-25-3 |

| IUPAC Name | N,N,N,N',N',N'-hexamethylhexane-1,6-diaminium dichloride |

| Molecular Formula | C₁₂H₃₀Cl₂N₂ |

| Molecular Weight | 273.29 g/mol |

| Appearance | White, crystalline powder |

| Solubility | Highly soluble in water (>100 mg/mL) and ethanol; insoluble in chloroform/ether.[1][2][3][4][5][6][7] |

| Hygroscopicity | High. Deliquescent in humid environments. |

| Stability | Stable under recommended storage; sensitive to moisture.[8] |

Mechanism of Action: The "Open Channel" Blockade

To use hexamethonium effectively, researchers must distinguish its mechanism from competitive antagonists like curare. Hexamethonium does not compete directly for the acetylcholine (ACh) binding site.[5] Instead, it functions primarily as a non-depolarizing channel blocker .

Pharmacodynamics

-

Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs), specifically the

subtype found in autonomic ganglia. -

Selectivity: High selectivity for ganglionic

receptors over neuromuscular -

Binding Mode: Use-dependent blockade. The drug enters and occludes the ion channel pore after the channel has opened in response to ACh. This means efficacy correlates with the frequency of channel opening.

Visualization: Synaptic Blockade Pathway

The following diagram illustrates the interruption of autonomic transmission.

Figure 1: Mechanism of Action. Hexamethonium enters the open nAChR pore, physically occluding ion flow and preventing depolarization.

Critical Hazard Assessment & Safety Engineering

The "Route-Dependent" Toxicity Paradox

Standard GHS classifications often list hexamethonium chloride as "Low Hazard" or "Irritant" because it is poorly absorbed through the gastrointestinal tract (oral bioavailability < 10%). However, this creates a false sense of security for researchers.

-

Parenteral Risk: In a laboratory setting (injection, sharps handling), the compound is highly potent.

-

Toxicokinetics: Being a bis-quaternary ammonium salt, it does not cross the blood-brain barrier easily but causes profound peripheral autonomic collapse.

| Route | LD50 (Approximate) | Hazard Level |

| Oral (Rat) | ~2800 mg/kg | Low |

| IP (Rat) | ~100 mg/kg | High |

| IV (Mouse) | ~30-40 mg/kg | Critical |

Handling & Storage Protocol

Due to its hygroscopic nature, improper storage leads to "caking," which alters weighing accuracy and concentration calculations—a critical failure point in quantitative assays.

Recommended Workflow:

-

Storage: Desiccator cabinet at RT (15-25°C).

-

Weighing: Use anti-static weighing boats. Rapidly reseal the stock container.

-

PPE: Nitrile gloves (0.11mm min thickness), safety glasses, and lab coat. Respiratory protection (N95) is required if handling bulk powder outside a fume hood.

Experimental Application: Ganglionic Blockade Assay

Objective: To validate autonomic blockade in isolated tissue (e.g., Guinea Pig Ileum or Rat Superior Cervical Ganglion).

Reagent Preparation

-

Stock Solution (100 mM): Dissolve 273.3 mg of Hexamethonium Chloride in 10 mL of distilled deionized water.

-

Stability: Store aliquots at -20°C. Do not freeze-thaw more than twice.

Protocol: Isolated Organ Bath (Ileum)

This protocol validates the blockade of nicotinic receptors while leaving muscarinic receptors intact.

-

Tissue Equilibration: Mount ileum segment in Tyrode’s solution at 37°C, aerated with 95% O₂/5% CO₂.

-

Control Response (DMPP): Apply DMPP (10 µM), a specific nicotinic agonist. Observe contraction. Wash x3.

-

Control Response (ACh): Apply Acetylcholine (1 µM). Observe contraction. Wash x3.

-

Blockade Induction: Incubate tissue with Hexamethonium Chloride (100 µM) for 15 minutes.

-

Challenge (Nicotinic): Re-apply DMPP (10 µM).

-

Expected Result: >90% reduction in contraction (Blockade of Nn receptors).

-

-

Challenge (Muscarinic): Re-apply Acetylcholine (1 µM) or Methacholine.

-

Expected Result: Contraction persists (Muscarinic receptors on smooth muscle remain active; Hexamethonium does not block these).

-

Workflow Visualization

Figure 2: Experimental workflow for validating nicotinic receptor blockade.

Emergency Response & Toxicology

In the event of accidental parenteral exposure (needle stick) or high-dose ingestion:

-

Symptoms: "Ganglionic Crash"—severe hypotension, paralytic ileus, urinary retention, mydriasis (dilated pupils), and dry mouth. Respiratory failure may occur due to reduced diaphragmatic tone, though less common than with neuromuscular blockers.

-

Antidote Strategy:

-

Sympathomimetics: Phenylephrine or Norepinephrine to manage hypotension.

-

Muscarinic Agonists: Bethanechol may assist with urinary retention/ileus.

-

Note: Cholinesterase inhibitors (e.g., Neostigmine) are ineffective against hexamethonium because it is not a competitive antagonist at the binding site; increasing ACh levels will not displace the channel blocker efficiently.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 93550, Hexamethonium Chloride. PubChem. Available at: [Link]

-

Gurney, A.M.[2] & Rang, H.P. (1984). The channel-blocking action of methonium compounds on rat submandibular ganglion cells. British Journal of Pharmacology, 82(3), 623–642. Available at: [Link]

Sources

- 1. mpbio.com [mpbio.com]

- 2. echemi.com [echemi.com]

- 3. Hexamethonium chloride solidhygroscopic 60-25-3 [sigmaaldrich.com]

- 4. hexamethonium [drugcentral.org]

- 5. Hexamethonium - Wikipedia [en.wikipedia.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. tcichemicals.com [tcichemicals.com]

Role of Hexamethylenebis(trimethylammonium) chloride in sympathetic nervous system blockade

Executive Summary

Hexamethonium Chloride (C6) serves as the archetypal non-depolarizing ganglionic blocker, historically significant in hypertension management and currently indispensable in preclinical autonomic research. Its primary utility lies in its ability to chemically "sever" the connection between preganglionic and postganglionic neurons in the Autonomic Nervous System (ANS).

By selectively blocking nicotinic acetylcholine receptors (nAChRs) within autonomic ganglia without affecting the neuromuscular junction or crossing the blood-brain barrier (BBB), Hexamethonium allows researchers to isolate peripheral autonomic tone. This guide details the molecular mechanism, physiological isolation strategies, and validated experimental protocols for its use in sympathetic nervous system (SNS) blockade.

Molecular Pharmacology & Mechanism of Action

Chemical Structure and Specificity

Hexamethonium consists of two quaternary ammonium groups connected by a polymethylene chain of six carbon atoms (

-

C6 (Hexamethonium): Optimal length to bridge the binding sites or occlude the ion pore of ganglionic nAChRs (

subtype). -

C10 (Decamethonium): Optimal length to bridge neuromuscular nAChRs (

), acting as a depolarizing blocker at the motor endplate.

The "Open-Channel Block" Mechanism

Unlike competitive antagonists (e.g., Tubocurarine) that bind to the acetylcholine (ACh) recognition site on the alpha subunits, Hexamethonium primarily functions as an open-channel blocker .

-

State-Dependence: The drug requires the receptor channel to be in the open state to exert its effect. ACh must first bind and open the pore.[1]

-

Steric Occlusion: Once the channel opens, the positively charged Hexamethonium molecule enters the ion pore. Due to its size and charge, it becomes lodged within the channel, physically obstructing the flow of

and -

Voltage-Dependence: The blockade is influenced by membrane potential; hyperpolarization can drive the cationic molecule deeper into the pore or retain it, stabilizing the block.

Visualization: Synaptic Blockade Pathway

Figure 1: Mechanism of Action. Hexamethonium acts downstream of ACh binding, physically occluding the open ion channel to prevent depolarization.

Physiological Application: Isolating the Sympathetic Limb

While Hexamethonium blocks both Sympathetic (SNS) and Parasympathetic (PNS) ganglia, it is used to assess SNS activity by observing the net change in physiological variables following administration. This relies on the concept of Predominant Tone .

The "Predominant Tone" Principle

The effect of Hexamethonium on a specific organ depends on which autonomic branch provides the dominant resting input.

| Target Organ | Predominant Resting Tone | Effect of Hexamethonium (Ganglionic Blockade) | Interpretation of SNS Role |

| Arterioles | Sympathetic (Adrenergic) | Vasodilation & Hypotension | High. Drop in BP quantifies "Sympathetic Vasomotor Tone." |

| Veins | Sympathetic | Venodilation (Pooling) | High. Reduces preload/cardiac output. |

| Heart (HR) | Parasympathetic (Vagal)* | Tachycardia | Moderate. Removal of vagal brake dominates removal of SNS acceleration. |

| Pupil | Parasympathetic | Mydriasis (Dilation) | Low. |

*Note: In humans and dogs, vagal tone dominates resting HR. In rodents, resting sympathetic tone is higher, so the HR response can be variable or slightly bradycardic.

Blood-Brain Barrier (BBB) Impermeability

A critical feature for researchers is that Hexamethonium is a quaternary ammonium compound (permanently charged). It does not readily cross the BBB.

-

Implication: Systemic administration (I.V. or I.P.) produces purely peripheral autonomic blockade.

-

Control: If a central effect is observed, it suggests BBB disruption or extremely high dosing.

Experimental Protocols

Protocol: Assessment of Sympathetic Vasomotor Tone (Rodent Model)

Objective: To quantify the contribution of the SNS to maintenance of Mean Arterial Pressure (MAP).

Reagents:

-

Hexamethonium Chloride (Sigma-Aldrich or equivalent).

-

Saline (0.9% NaCl).

-

Anesthesia (e.g., Urethane or Isoflurane).

Workflow:

-

Preparation:

-

Anesthetize rat (Urethane 1.2 g/kg I.P. is preferred for autonomic studies as it preserves reflex activity better than barbiturates).

-

Cannulate femoral artery (for BP monitoring) and femoral vein (for drug delivery).

-

Allow 30-minute stabilization period.

-

-

Baseline Recording:

-

Record baseline MAP and Heart Rate (HR) for 10 minutes.

-

-

Drug Administration (Bolus Method):

-

Dose: 30 mg/kg (I.V.).

-

Note: This is a supramaximal dose to ensure complete ganglionic blockade.

-

Administer slowly over 30–60 seconds to avoid acute volume/osmotic artifacts.

-

-

Measurement:

-

Monitor the rapid decline in MAP. The "Nadir" (lowest point) represents the removal of sympathetic vasoconstrictor tone.

-

Calculate:

.

-

-

Validation (The "Pressor Test"):

-

After blockade, administer Phenylephrine (2 µg/kg).

-

Result: You should see a massive pressor response (supersensitivity) because the baroreflex arc is broken; the heart cannot slow down to compensate for the pressure rise.

-

Protocol: Intrinsic Heart Rate (IHR) Determination

Objective: To measure the heart's pacemaker rate independent of all autonomic input.

-

Administer Methylatropine (1 mg/kg I.V.): Blocks peripheral muscarinic receptors (PNS). HR will rise.

-

Administer Hexamethonium (30 mg/kg I.V.): Blocks nicotinic ganglia (SNS + residual PNS).

-

Resulting HR: This is the Intrinsic Heart Rate (IHR) .

-

Calculation:

-

Sympathetic Tone =

(This value is usually negative). -

Parasympathetic Tone =

.

-

Visualization: Experimental Workflow

Figure 2: Workflow for assessing autonomic tone. The validation step confirms the blockade by demonstrating the loss of reflex compensation.

Comparative Pharmacology & Troubleshooting

The Methonium Series Comparison

Understanding why C6 is used over its analogs is vital for experimental design.

| Compound | Carbon Chain | Primary Target | Mechanism | Experimental Use |

| Pentamethonium | C5 | Ganglia (nAChR) | Non-depolarizing | Historical; less potent than C6. |

| Hexamethonium | C6 | Ganglia (nAChR) | Non-depolarizing | Standard for acute SNS blockade. |

| Decamethonium | C10 | Neuromuscular (nAChR) | Depolarizing | Muscle paralysis (avoid in autonomic studies). |

Troubleshooting Common Issues

-

Incomplete Blockade:

-

Symptom:[2][3][4][5][6] Residual reflex tachycardia upon hypotension.

-

Cause: Insufficient dosing or rapid renal clearance.

-

Solution: Switch to Chlorisondamine (longer-acting, irreversible ganglionic blocker) if the experiment lasts >2 hours, or use a continuous infusion of Hexamethonium (10-20 mg/kg/hr).

-

-

Respiratory Depression:

-

Tachyphylaxis:

-

Issue: Repeated doses produce diminishing returns.

-

Insight: Rare with Hexamethonium compared to other agonists, but possible due to receptor desensitization. Single bolus "supramaximal" dosing is preferred over cumulative dosing.

-

References

-

Paton, W. D., & Zaimis, E. J. (1949). The pharmacological actions of polymethylene bistrimethylammonium salts.[8] British Journal of Pharmacology and Chemotherapy, 4(4), 381–400.

-

Papke, R. L., et al. (2010). The inhibition of human neuronal nicotinic alpha3beta4 receptors by hexamethonium. British Journal of Pharmacology.[2][8][9] (Demonstrates the open-channel block mechanism).

-

Sienkiewicz, W., et al. (2015). Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats. Hypertension Research.

-

Pedersen, C. M., et al. (2018). Blood-brain barrier permeability of hexamethonium in rats. Journal of Pharmacological and Toxicological Methods. (Confirms BBB impermeability).

Sources

- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. The pharmacological actions of polymethylene bistrimethylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Open-channel blockers at the human alpha4beta2 neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inadequate blockade by hexamethonium of the baroreceptor heart rate response in anesthetized and conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. | PDF or Rental [articles.researchsolutions.com]

- 9. The pharmacological actions of polymethylene bistrimethyl-ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Precision Protocol: Preparation of Hexamethonium Chloride Stock Solution in PBS

Abstract & Scope

This application note provides a rigorous, standardized protocol for the preparation of Hexamethonium Chloride stock solutions in Phosphate Buffered Saline (PBS). Hexamethonium is a non-depolarizing ganglionic blocker and a nicotinic acetylcholine receptor (nAChR) antagonist.[1][2] Precision in stock preparation is critical due to its hygroscopic nature and the sensitivity of ion channel assays to concentration variances. This guide covers physicochemical properties, safety handling, step-by-step preparation, quality control, and storage stability.

Scientific Background: Mechanism of Action

Hexamethonium acts primarily as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChR), specifically within autonomic ganglia.[1] Unlike competitive antagonists that vie for the acetylcholine binding site, hexamethonium blocks the open ion channel pore, effectively "plugging" it and preventing cation influx (Na⁺/Ca²⁺) required for depolarization.

Pathway Visualization

The following diagram illustrates the inhibitory mechanism of Hexamethonium at the synaptic cleft.

Figure 1: Mechanism of Action. Hexamethonium blocks the ion pore of the open nAChR, preventing depolarization.[1]

Physicochemical Properties

Before preparation, verify the specific form of Hexamethonium Chloride you possess (Anhydrous vs. Dihydrate), as this significantly alters mass calculations.

| Property | Anhydrous Form | Dihydrate Form |

| Chemical Formula | C₁₂H₃₀Cl₂N₂ | C₁₂H₃₀Cl₂N₂ · 2H₂O |

| Molecular Weight (MW) | 273.29 g/mol | 309.32 g/mol |

| CAS Number | 60-25-3 | 16986-49-5 |

| Solubility (Water/PBS) | >100 mg/mL (Highly Soluble) | >100 mg/mL |

| Appearance | White crystalline powder | White crystalline powder |

| Hygroscopicity | High (Absorbs moisture rapidly) | Moderate |

Materials & Reagents

-

Hexamethonium Chloride: High purity (≥98%), e.g., from Sigma-Aldrich or Tocris.

-

Solvent: 1X Phosphate Buffered Saline (PBS), pH 7.4 (Cell culture grade, Ca²⁺/Mg²⁺ free recommended to avoid precipitation during long-term storage, though not strictly required for solubility).

-

Filtration: 0.22 µm Polyethersulfone (PES) or PVDF syringe filter (low protein binding).

-

Container: Sterile polypropylene tubes (e.g., Falcon tubes) or microcentrifuge tubes.

-

Instrumentation: Analytical balance (precision 0.1 mg), vortex mixer, pH meter.

Protocol: Preparation of Stock Solution

Safety & Handling (Crucial)

-

Hygroscopic Warning: Hexamethonium chloride is hygroscopic. Weighing must be performed quickly. Keep the stock container tightly sealed with parafilm when not in use. Store the solid in a desiccator if possible.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust; weigh inside a fume hood if draft is minimal, or use a static-free weighing boat.

Calculations (Molarity vs. Mass)

Target Concentration: 100 mM (Standard Stock). Target Volume: 10 mL .

-

Formula: Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

| Target Stock | Volume | Mass (Anhydrous - MW 273.[3][4][5]29) | Mass (Dihydrate - MW 309.[2]32) |

| 100 mM | 10 mL | 0.2733 g (273.3 mg) | 0.3093 g (309.3 mg) |

| 10 mM | 10 mL | 0.0273 g (27.3 mg) | 0.0309 g (30.9 mg) |

Step-by-Step Procedure

-

Weighing:

-

Place a sterile weighing boat on the balance and tare.

-

Quickly weigh the calculated amount of Hexamethonium Chloride (e.g., 273.3 mg for 100 mM anhydrous).

-

Tip: Do not return excess powder to the original bottle to prevent moisture contamination.

-

-

Solubilization:

-

Transfer the powder into a sterile 15 mL polypropylene tube.

-

Add approximately 80% of the final volume (e.g., 8 mL) of 1X PBS (pH 7.4).

-

Vortex vigorously for 30–60 seconds. The powder should dissolve rapidly.

-

Note: If the solution is not clear, sonicate for 2 minutes (rarely necessary).

-

-

Volume Adjustment:

-

Add 1X PBS to bring the total volume to exactly 10 mL .

-

Invert the tube 5–10 times to mix.

-

-

pH Check (Optional but Recommended):

-

Spot check pH using a micro-pH probe or pH strip. It should remain close to 7.4. If significantly altered, adjust with dilute NaOH or HCl, though Hexamethonium salts generally have neutral pH in solution.

-

-

Filtration (Sterilization):

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm PES filter .

-

Dispense the solution through the filter into a new, sterile collection tube. This removes particulates and sterilizes the stock for cell culture use.

-

Workflow Visualization

Figure 2: Preparation Workflow.[6] Critical steps for sterility and stability.

Storage & Stability

-

Aliquot: Divide the stock solution into small aliquots (e.g., 100 µL or 500 µL) to prevent repeated freeze-thaw cycles, which can degrade the compound.

-

Temperature: Store aliquots at -20°C (preferred) or -80°C .

-

Shelf Life:

-

Solid: 2 years (if desiccated).

-

Solution (-20°C): 6 months.

-

Solution (4°C): 1 week (not recommended for long-term storage).

-

-

Light: Protect from light by storing in opaque boxes or wrapping tubes in foil.

Troubleshooting & FAQs

| Issue | Possible Cause | Solution |

| Clumping of Powder | Moisture absorption (Hygroscopic).[5] | Use a fresh bottle or desiccate the solid. Weigh quickly. |

| Precipitation in Stock | Concentration too high or PBS incompatibility. | Warm to 37°C. Vortex. Ensure concentration is <500 mM.[7] |

| pH Drift | Acidic nature of chloride salt. | Buffer capacity of PBS is usually sufficient. If pH < 7.0, adjust carefully with NaOH. |

| Cell Toxicity | Osmolarity shock or high dose. | Ensure stock is diluted ≥1:100 in media. Check osmolarity if using >10 mM final. |

References

-

PubChem. (n.d.). Hexamethonium Chloride Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Adams, D. J., et al. (1982). Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle. Journal of Physiology. Retrieved from [Link]

Sources

- 1. Hexamethonium - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Hexamethonium Chloride | C12H30Cl2N2 | CID 93550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mpbio.com [mpbio.com]

- 5. HEXAMETHONIUM CHLORIDE CAS#: 60-25-3 [chemicalbook.com]

- 6. fire.biol.wwu.edu [fire.biol.wwu.edu]

- 7. personal.cityu.edu.hk [personal.cityu.edu.hk]

In vitro application of Hexamethylenebis(trimethylammonium) chloride in tissue bath experiments

An In-Depth Guide to the In Vitro Application of Hexamethylenebis(trimethylammonium) chloride (Hexamethonium) in Tissue Bath Experiments

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the principles and practical application of Hexamethylenebis(trimethylammonium) chloride, commonly known as hexamethonium, in isolated tissue bath experiments. The protocols and insights herein are designed to ensure technical accuracy, experimental robustness, and a deep understanding of the pharmacological principles at play.

Introduction: The Role and Mechanism of Hexamethonium

Hexamethonium is a classic pharmacological tool used to investigate the function of the autonomic nervous system. It is classified as a non-depolarizing ganglionic blocker.[1] Its primary utility in a research setting is to selectively inhibit neurotransmission through autonomic ganglia, thereby allowing scientists to parse the neural pathways controlling a specific tissue response.

Mechanism of Action: Acetylcholine (ACh) released from preganglionic nerve terminals normally binds to and activates neuronal nicotinic acetylcholine receptors (nAChRs) on the postganglionic neuron, propagating the nerve impulse. Hexamethonium acts as a potent antagonist at these nAChRs.[2][3] Unlike competitive antagonists that compete with ACh for the binding site, hexamethonium is an open-channel blocker. It physically occludes the ion pore of the nAChR after it has been opened by ACh, preventing the influx of cations and thus blocking depolarization of the postganglionic neuron.[1] This blockade effectively severs the connection between the central nervous system and the end organ for both the sympathetic and parasympathetic divisions.[1][4]

Crucially, hexamethonium exhibits high selectivity for ganglionic nAChRs. It has minimal to no effect on muscarinic acetylcholine receptors (mAChRs) found on effector organs or the nAChRs at the skeletal neuromuscular junction.[1][5][6] This specificity makes it an invaluable tool for isolating and studying ganglionic transmission.

Caption: Mechanism of Hexamethonium at the Autonomic Ganglion.

Principle of the Tissue Bath Assay

The isolated tissue bath (or organ bath) allows for the study of tissue function in a controlled ex vivo environment.[7][8][9] The tissue is maintained in a physiological salt solution (PSS) at a constant temperature, supplied with oxygen, and connected to a force transducer to measure contractile or relaxant responses.[7]

To study the effect of hexamethonium, a response mediated by autonomic nerves must be elicited. This is typically achieved via:

-

Electrical Field Stimulation (EFS): By passing a current through the tissue bath, intramural nerves are depolarized, causing the release of neurotransmitters from preganglionic terminals and subsequent activation of the postganglionic neuron.

-

Nicotinic Agonists: Direct application of a ganglionic nAChR agonist (e.g., Nicotine, Dimethylphenylpiperazinium - DMPP) can stimulate the postganglionic neuron.

In the presence of hexamethonium, the response to EFS or a nicotinic agonist will be inhibited or abolished, providing a direct measure of ganglionic blockade.

Materials and Reagents

Equipment

-

Isolated Tissue Bath System (e.g., Radnoti, DMT, Panlab)[8][10]

-

Isotonic or Isometric Force Transducer

-

Data Acquisition System (e.g., PowerLab with LabChart software)

-

Water Bath/Heater Circulator

-

Carbogen Gas Cylinder (95% O₂ / 5% CO₂) with regulator

-

Dissection Microscope, Tools (forceps, scissors)

-

Suture Thread (e.g., silk)

-

Pipettes and general lab supplies

Reagents

-

Hexamethylenebis(trimethylammonium) chloride (Hexamethonium chloride)

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution is standard.[11][12]

-

Agonists/Stimulants: (as required by experimental design)

-

Nicotine

-

Potassium Chloride (KCl) for assessing tissue viability

-

Relevant neurotransmitter (e.g., Acetylcholine, Norepinephrine)

-

-

Distilled or Deionized Water

Preparation of Krebs-Henseleit Solution

This solution should be prepared fresh on the day of the experiment.[12] The following recipe is for 1 Liter.

| Component | Molar Conc. (mM) | Grams per Liter |

| NaCl | 118.4 | 6.92 |

| KCl | 4.7 | 0.35 |

| CaCl₂·2H₂O | 2.5 | 0.37 |

| MgSO₄·7H₂O | 1.2 | 0.29 |

| KH₂PO₄ | 1.2 | 0.16 |

| NaHCO₃ | 25.0 | 2.10 |

| D-Glucose | 11.7 | 2.11 |

Preparation Protocol:

-

Dissolve all salts except CaCl₂ and NaHCO₃ in ~800 mL of distilled water.

-

In a separate beaker, dissolve the CaCl₂ in ~50 mL of water.

-

Slowly add the CaCl₂ solution to the main solution while stirring continuously to prevent precipitation.

-

Add the D-Glucose and stir until dissolved.

-

Bring the total volume to ~950 mL with distilled water.

-

Begin bubbling the solution vigorously with carbogen (95% O₂ / 5% CO₂). The CO₂ is critical for establishing the bicarbonate buffer system to maintain a physiological pH of ~7.4.[12]

-

While bubbling, slowly add the NaHCO₃.

-

Once fully dissolved, adjust the final volume to 1 Liter. Continue to bubble with carbogen for at least 15 minutes before use and throughout the experiment.

Detailed Experimental Protocol: Demonstrating Ganglionic Blockade in Rat Vas Deferens

This protocol uses the rat vas deferens as an example tissue, which has dense sympathetic innervation and provides robust, reproducible contractions in response to nerve stimulation.

Caption: Step-by-step workflow for a tissue bath experiment.

Step 1: Tissue Preparation and Mounting

-

Humanely euthanize a male rat according to institutionally approved protocols.

-

Isolate the vasa deferentia, carefully removing them and placing them into a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

-

Under a dissection microscope, carefully clean away any adhering fat and connective tissue.

-

Tie a silk suture to each end of one vas deferens.

-

Mount the tissue in a pre-filled, heated (37°C), and aerated tissue bath. Attach the bottom suture to the fixed hook in the chamber and the top suture to the isometric force transducer.[13]

Step 2: Equilibration and Setting Tension

-

Apply a resting tension of 1 gram to the tissue. This is a critical step to ensure optimal and reproducible contractile responses.[14][15]

-

Allow the tissue to equilibrate for at least 60 minutes.[15]

-

During equilibration, wash the tissue with fresh, pre-warmed, and aerated Krebs-Henseleit solution every 15-20 minutes to remove metabolic waste products.[15]

Step 3: Establishing a Control Response

-

Viability Check: After equilibration, challenge the tissue with a high concentration of KCl (e.g., 50-80 mM). This depolarizes the smooth muscle membrane directly, causing a contraction and confirming the tissue is healthy and viable. Wash out the KCl and allow the tissue to return to baseline.[15][16]

-

EFS Control: Set the stimulator to deliver trains of pulses (e.g., 10 Hz frequency, 1 ms pulse width, 5-10 second train duration, supramaximal voltage).[10]

-

Deliver an EFS train and record the resulting contraction.

-

Wash the tissue and wait for a consistent interval (e.g., 5-10 minutes).

-

Repeat the EFS until at least two consecutive contractions are of similar amplitude (±10% variation). This provides a stable control response.[14]

Step 4: Application of Hexamethonium and Testing

-

Add hexamethonium to the tissue bath to achieve the desired final concentration (e.g., start with 10 µM and increase in subsequent experiments if needed).[17]

-

Allow the tissue to incubate with hexamethonium for 20-30 minutes to ensure adequate tissue penetration and receptor blockade.

-

Deliver an identical EFS train as used for the control response. Record the contraction. A significant reduction or complete abolition of the contractile response is expected.

Step 5: Washout and Recovery

-

To determine if the blockade is reversible, thoroughly wash the tissue multiple times with fresh Krebs-Henseleit solution over a period of 30-60 minutes.

-

Once the baseline is stable, deliver another EFS train.

-

Observe for the recovery of the contractile response. Full or partial recovery indicates a reversible antagonist action.

Data Analysis and Interpretation

The primary data output is the force of contraction (measured in grams or millinewtons). The effect of hexamethonium is typically expressed as a percentage inhibition of the control response.

Calculation: Percentage Inhibition = (1 - (Response with Hexamethonium / Average Control Response)) * 100

Expected Results:

| Condition | Stimulus | Expected Response | Rationale |

| Control | EFS (10 Hz) | Robust, transient contraction | EFS releases ACh from preganglionic nerves, activating postganglionic sympathetic nerves to cause contraction. |

| Test | EFS (10 Hz) + 10 µM Hexamethonium | Significantly reduced or abolished contraction | Hexamethonium blocks ganglionic nAChRs, preventing the EFS-induced signal from reaching the postganglionic neuron. |

| Recovery | EFS (10 Hz) after washout | Contraction returns towards control amplitude | Washing out hexamethonium allows it to dissociate from the nAChR, restoring neurotransmission. |

| Viability | 80 mM KCl | Strong, sustained contraction | KCl directly depolarizes the smooth muscle, bypassing the nerves and receptors, confirming muscle health. |

Troubleshooting and Key Considerations

-

No Response to EFS: Ensure electrodes are properly positioned and the stimulator is functional. Check tissue viability with KCl.

-

Variable Control Responses: Allow for a longer equilibration period. Ensure consistent washing cycles and timing. Check for stable temperature and carbogen flow.

-

Incomplete Blockade: The concentration of hexamethonium may be too low. Perform a concentration-response curve (e.g., 1 µM - 1 mM) to determine the IC₅₀. The neural pathway may also involve non-nicotinic transmission, although this is less common for the primary response.

-

Irreversible Blockade: Hexamethonium is generally considered reversible. If recovery is not observed, it may indicate insufficient washout time or potential tissue desensitization/damage over the course of a long experiment.

Safety and Handling

Hexamethylenebis(trimethylammonium) chloride is a hazardous substance and must be handled with appropriate care.

-

Hazards: Harmful if swallowed. Causes severe skin and eye burns.[18] Very toxic to aquatic life with long-lasting effects.[19]

-

Precautions: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated area or fume hood. Avoid generating dust.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If swallowed, do not induce vomiting and seek immediate medical attention.[20]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[18]

References

-

Hexamethonium - Wikipedia. en.wikipedia.org. [Link]

- Paton, W. D. M. (1951). Hexamethonium and Other Ganglionic Blocking Agents. British Medical Bulletin.

-

Krebs–Henseleit solution - Wikipedia. en.wikipedia.org. [Link]

-

Krebs-Henseleit Solution Recipe - HBIO Harvard Apparatus. . [Link]

-

Eglen, R. M., Michel, A. D., Cornett, C. M., Kunysz, E. A., & Whiting, R. L. (1989). The interaction of hexamethonium with muscarinic receptor subtypes in vitro. British Journal of Pharmacology, 98(3), 857–864. [Link]

-

Ganglionic blocker - Wikipedia. en.wikipedia.org. [Link]

-

Hexamethonium bromide - Deranged Physiology. derangedphysiology.com. [Link]

- Adams, D. J., Bevan, S., & Terrar, D. A. (1991). Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle. British Journal of Pharmacology, 102(3), 649–660.

-

Ganglionic Blockers - Pharmacology - Medbullets Step 1. medbullets.com. [Link]

-

KREBS-RINGER SOLUTION FOR 5.5 L OF WATER (172 mM) - Drexel University. drexel.edu. [Link]

-

Sympathoplegic Ganglion blockers: CVS Pharmcology - YouTube. . [Link]

- Ruckebusch, Y., & Malbert, C. H. (1986). Hexamethonium: a probe to assess autonomic nervous system involvement in upper gastrointestinal functions in conscious sheep. Journal of the autonomic nervous system, 17(3), 171–183.

-

Krebs-Henseleit Buffer - HiMedia. . [Link]

-

Modes of hexamethonium action on acetylcholine receptor channels in frog skeletal muscle - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

-

Organ bath - Wikipedia. en.wikipedia.org. [Link]

-

Isolated tissue preparation - SlideShare. . [Link]

- Koley, J., & Mukherjee, B. (1980). Effects of nicotine and hexamethonium on discharges in the stellate ganglion. British journal of pharmacology, 68(4), 637–641.

-

Nicotinic acetylcholine receptor assays - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

-

Dose-response curve of the effects of nicotinic antagonists on [ 3... - ResearchGate. www.researchgate.net. [Link]

-

(A) Trace showing the effect of hexamethonium (10 M), atropine (1 M),... - ResearchGate. . [Link]

-

The interaction of hexamethonium with muscarinic receptor subtypes in vitro - PMC - NIH. . [Link]

-

Dose Response Curve of Histamine - Scribd. . [Link]

-

Effect of hexamethonium bromide (5 mg) on ganglionic trans- mission.... - ResearchGate. . [Link]

-

Isolated Tissue Bath Setups - MDE Technologies. . [Link]

-

Pharmacology – Working with isolated tissue preparations - Monash University. . [Link]

-

In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC. . [Link]

-

TISSUE ORGAN BATH SYSTEMS - DMT. . [Link]

-

Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments - REPROCELL. . [Link]

-

Nicotinic acetylcholine receptor - Wikipedia. en.wikipedia.org. [Link]

-

Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC. . [Link]

-

Nicotinic antagonists – Knowledge and References - Taylor & Francis. . [Link]

-

Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC. . [Link]

-

Tissue Organ Bath Principals - Radnoti. radnoti.com. [Link]

-

Preparation of the rat vas deferens for KCL pharmacology experiments - YouTube. . [Link]

-

Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - Frontiers. . [Link]

-

Tissue Baths in Respiratory Disease Models - scireq. . [Link]

-

Smooth Muscle Preparations - Basicmedical Key. basicmedicalkey.com. [Link]

- Welch, K. D., et al. (2013). Effect of α₇ nicotinic acetylcholine receptor agonists and antagonists on motor function in mice. Toxicology and Applied Pharmacology, 266(3), 446-453.

-

Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay - Frontiers. . [Link].00062/full)

Sources

- 1. Hexamethonium - Wikipedia [en.wikipedia.org]

- 2. Ganglionic blocker - Wikipedia [en.wikipedia.org]

- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. The interaction of hexamethonium with muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The interaction of hexamethonium with muscarinic receptor subtypes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organ bath - Wikipedia [en.wikipedia.org]

- 8. Isolated Tissue Bath Setups - MDE Technologies [mdegmbh.eu]

- 9. radnoti.com [radnoti.com]

- 10. dmt.dk [dmt.dk]

- 11. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]

- 12. support.harvardapparatus.com [support.harvardapparatus.com]

- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]

- 16. scireq.com [scireq.com]

- 17. researchgate.net [researchgate.net]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. fishersci.com [fishersci.com]

Application Note: Hexamethonium Chloride Dosage & Protocol for Vagal Nerve Stimulation (VNS) Specificity Studies

Abstract & Scope

This application note provides a definitive guide for using Hexamethonium Chloride to validate Vagal Nerve Stimulation (VNS) targets. In VNS research, distinguishing between direct afferent modulation, efferent preganglionic drive, and reflex autonomic loops is critical. Hexamethonium, a non-depolarizing ganglionic blocker, specifically antagonizes nicotinic acetylcholine receptors (nAChRs) at the autonomic ganglia (

This protocol details dosage strategies for rodents and large mammals, preparation guidelines, and a "self-validating" experimental workflow to confirm the isolation of vagal efferent pathways.

Pharmacological Basis & Mechanism

To design a robust experiment, one must understand the precise site of action. VNS activates preganglionic fibers. These fibers release Acetylcholine (ACh) onto postganglionic neurons located within or near the target organ (e.g., cardiac ganglia).

-

The Target: The

nicotinic receptor subtype at the autonomic ganglion. -

The Action: Hexamethonium acts as an ion channel blocker of the nAChR, preventing the preganglionic signal from exciting the postganglionic neuron.

-

The Result: If VNS-induced physiological changes (e.g., bradycardia) persist after Hexamethonium administration, the mechanism is likely not mediated by the canonical efferent vagal pathway, suggesting direct antidromic activation or alternative non-cholinergic mechanisms.

Visualization: The Ganglionic Blockade

The following diagram illustrates the interruption of the VNS signal at the ganglionic synapse.

Caption: Hexamethonium interrupts transmission at the autonomic ganglion, functionally decoupling the preganglionic vagus nerve from the target organ.

Dosage Guidelines

Dosage must be calculated based on species metabolic rate and the required duration of the blockade. Intravenous (IV) administration is the Gold Standard for acute electrophysiology to ensure immediate bioavailability and stable plasma concentrations.

Table 1: Recommended Dosage by Species

| Species | Route | Loading Dose (Bolus) | Maintenance / Redosing | Physiological Half-Life | Notes |

| Rat | IV | 20 mg/kg | 5–10 mg/kg every 60 min | ~30–45 min | Standard dose for complete blockade. Monitor BP for hypotension.[2] |

| Mouse | IV | 10–20 mg/kg | 5 mg/kg every 45 min | ~20–30 min | Higher metabolic clearance requires vigilance on blockade stability. |

| Dog | IV | 2–5 mg/kg | 1–2 mg/kg as needed | ~1.5–2 hours | Highly sensitive. Start low (2 mg/kg) to avoid profound hypotensive crash. |

| Cat | IV | 3–10 mg/kg | 2 mg/kg as needed | ~1.5 hours | Similar sensitivity to dogs. |

Critical Note: Hexamethonium causes systemic vasodilation by removing sympathetic tone. Hypotension is expected. Ensure the animal is instrumented for blood pressure monitoring and has fluid support (Saline/Ringer's) available.

Experimental Protocol: The "Self-Validating" System

A robust scientific protocol does not assume the drug worked; it proves it. This workflow includes a mandatory "Blockade Challenge" step.

Phase 1: Preparation & Baseline

-

Solution Prep: Dissolve Hexamethonium Chloride in 0.9% sterile saline to a concentration of 10 mg/mL (for rats) or 50 mg/mL (for larger species) to keep injection volumes low.

-

Instrumentation:

-

Baseline VNS (The Control):

-

Deliver a standard VNS train (e.g., 5-10 Hz, 0.5ms, 0.5-1.0 mA).

-

Success Criteria: Observe a distinct physiological response (e.g., >10% drop in Heart Rate or drop in BP). Record this as Baseline Response.

-

Phase 2: The Blockade Induction

-

Stabilization: Ensure BP is stable (Mean Arterial Pressure > 60 mmHg for rats).

-

Administration: Inject the calculated Hexamethonium bolus (e.g., 20 mg/kg) slowly over 60 seconds .

-

Warning: Rapid bolus can cause precipitous hypotension and cardiac collapse.

-

-

Equilibration: Wait 10–15 minutes . This allows for tissue distribution and stabilization of the new, lower blood pressure baseline.

Phase 3: The Blockade Challenge (Validation)

-

The Test Pulse: Re-deliver the exact same VNS parameters used in Phase 1.

-

Data Analysis:

-

Complete Blockade: Heart Rate response is abolished (< 2% change).

-

Partial Blockade: Response is attenuated but present. Action: Administer supplemental dose (50% of initial).

-

No Blockade: Response persists. Action: Check catheter patency or reconsider mechanism (is the effect non-cholinergic?).

-

Phase 4: Experimental Manipulation

Once the blockade is validated (VNS response is abolished), proceed with your specific experimental variable (e.g., afferent recording, drug testing, or central stimulation).

Visualization: Experimental Workflow

Caption: Step-by-step decision tree for validating ganglionic blockade before data collection.

Troubleshooting & Safety

Hypotension Management

Hexamethonium removes sympathetic vasoconstrictor tone.

-

Symptom: MAP drops below 50 mmHg (rats).

-

Intervention: Administer an IV fluid bolus (1-2 mL/kg warm saline).

-

Avoid: Vasopressors like Phenylephrine unless your study specifically excludes vascular resistance metrics, as these will artificially restore tone and potentially confound autonomic readouts.

Incomplete Blockade

If the VNS response persists despite high doses (>30 mg/kg in rats):

-

Check the Solution: Hexamethonium is hygroscopic; ensure the powder was dry and the concentration is accurate.

-

Check the Pathway: You may be stimulating distal to the ganglion (unlikely with cervical VNS) or the effect is mediated by C-fibers releasing non-cholinergic peptides (e.g., Substance P, CGRP) which are not blocked by Hexamethonium.

Anesthesia Interaction

-

Urethane: Preferred for autonomic studies as it preserves reflex integrity.

-

Isoflurane: Already depresses autonomic function; combined with Hexamethonium, it may lead to severe cardiovascular depression. Reduce isoflurane levels during blockade.

References

-

Mechanisms of Ganglionic Blockade

-

Rat Dosage & Symp

-

Title: Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats.[5]

- Source: PubMed / NIH (2015).

-

Link:

-

-

Vagal Stimul

-

Blood-Brain Barrier Permeability

-

Title: Modulation of cerebral microvascular permeability by endothelial nicotinic acetylcholine receptors.

- Source: American Journal of Physiology (2005).

-

Link:

-

-

Differentiation

Sources

- 1. Hexamethonium - Wikipedia [en.wikipedia.org]

- 2. cdn-links.lww.com [cdn-links.lww.com]

- 3. ijpp.com [ijpp.com]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Hexamethonium attenuates sympathetic activity and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Effects of hexamethonium and other ganglionic blocking agents on electrical activity of the esophagus induced by vagal stimulation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexamethylenebis(trimethylammonium) chloride solubility in ethanol vs water

Application Note: Solubility Profiling and Handling Protocols for Hexamethylenebis(trimethylammonium) Chloride

Abstract & Introduction

Hexamethylenebis(trimethylammonium) chloride (Hexamethonium Chloride) is a bis-quaternary ammonium salt historically utilized as a ganglionic blocking agent and currently employed as a standard in ion chromatography and nicotinic acetylcholine receptor (nAChR) research.

This guide addresses a critical operational challenge: The solubility differential between water and ethanol. While Hexamethonium Chloride is highly soluble in water due to strong ion-dipole interactions, its solubility in ethanol is moderate and temperature-dependent. This differential is not merely a physical property but a functional tool for purification.

Key Takeaway: Researchers should utilize water for high-concentration stock solutions (delivery/physiology) and ethanol for purification (recrystallization) and specific organic synthesis workflows.

Physicochemical Profile: Water vs. Ethanol[1][2]

The following table contrasts the solvent behaviors, providing the rationale for protocol selection.

| Feature | Water ( | Ethanol ( | Practical Implication |

| Solubility Status | Very Soluble (>100 mg/mL) | Soluble (Moderate) | Water is the vehicle of choice for physiological delivery. |

| Dielectric Constant ( | ~80 (at 20°C) | ~24 (at 20°C) | Water shields the cationic charges 3x better than ethanol, preventing aggregation. |

| Temperature Response | High solubility at all temps | Significant increase with heat | Ethanol is the ideal recrystallization solvent . |

| Hygroscopicity Risk | N/A (Solvent is water) | High (if using anhydrous) | Ethanol stocks must be sealed to prevent water absorption which alters concentration. |